(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide
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Overview
Description
(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a bromophenyl group, a sulfonyl group, a cyanovinyl group, and a furan ring, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanovinyl intermediate: This step involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form the corresponding cyanovinyl compound.
Sulfonylation: The cyanovinyl intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Furan ring formation: The sulfonylated cyanovinyl compound undergoes cyclization with a suitable furan precursor under acidic or basic conditions to form the furan ring.
Final coupling: The furan derivative is then coupled with benzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The cyanovinyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Cyclization: Acidic or basic conditions depending on the specific reaction.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted phenyl derivatives, and various heterocyclic compounds.
Scientific Research Applications
(E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(5-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide: Similar structure with a chlorine atom instead of bromine.
(E)-4-(5-(2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (E)-4-(5-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide lies in its bromophenyl group, which can impart distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[5-[(E)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5S2/c20-14-3-8-16(9-4-14)28(23,24)18(12-21)11-15-5-10-19(27-15)13-1-6-17(7-2-13)29(22,25)26/h1-11H,(H2,22,25,26)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIOQPBRGJDTK-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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